

1,4-Thiazepan-5-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

Cat. No.: B1267140

[Get Quote](#)

An In-depth Technical Guide to 1,4-Thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of **1,4-Thiazepan-5-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, and the current landscape of its synthesis and biological evaluation, with a clear distinction between data for the parent compound and its derivatives.

Chemical Structure and IUPAC Name

1,4-Thiazepan-5-one is a seven-membered heterocyclic compound containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is **1,4-thiazepan-5-one**.

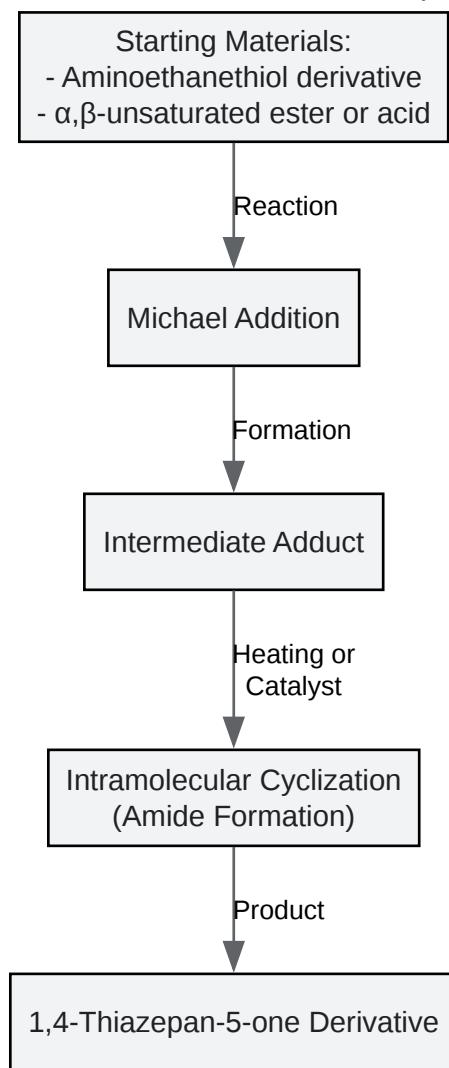
The chemical structure is as follows:

- Molecular Formula: C₅H₉NOS
- SMILES: C1CSCCNC1=O

Physicochemical Properties

Detailed experimental data for **1,4-Thiazepan-5-one** is limited in the public domain. The following table summarizes the computed physicochemical properties available from chemical databases. These values are predictions and should be used as a guide for experimental design.

Property	Value	Source
Molecular Weight	131.19 g/mol	PubChem
XLogP3	-0.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	131.04048 g/mol	PubChem
Monoisotopic Mass	131.04048 g/mol	PubChem
Topological Polar Surface Area	49.8 Å ²	PubChem
Heavy Atom Count	8	PubChem
Complexity	104	PubChem


Synthesis and Characterization

While specific experimental protocols for the synthesis of the parent **1,4-Thiazepan-5-one** are not readily available in peer-reviewed literature, the synthesis of the 1,4-thiazepine core is an area of active research. The following section outlines a generalized synthetic strategy for 1,4-thiazepine derivatives, which could be adapted for the synthesis of the parent compound.

General Synthetic Workflow for 1,4-Thiazepine Derivatives

A common approach to the synthesis of the 1,4-thiazepine ring system involves the cyclization of a linear precursor containing both the sulfur and nitrogen heteroatoms, or their precursors, at appropriate positions. One conceptual workflow is the reaction between a bifunctional molecule containing a thiol group and an amine group with a suitable carbonyl-containing electrophile.

General Synthetic Workflow for 1,4-Thiazepine Derivatives

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of 1,4-thiazepine derivatives.

Experimental Protocols for Related Derivatives

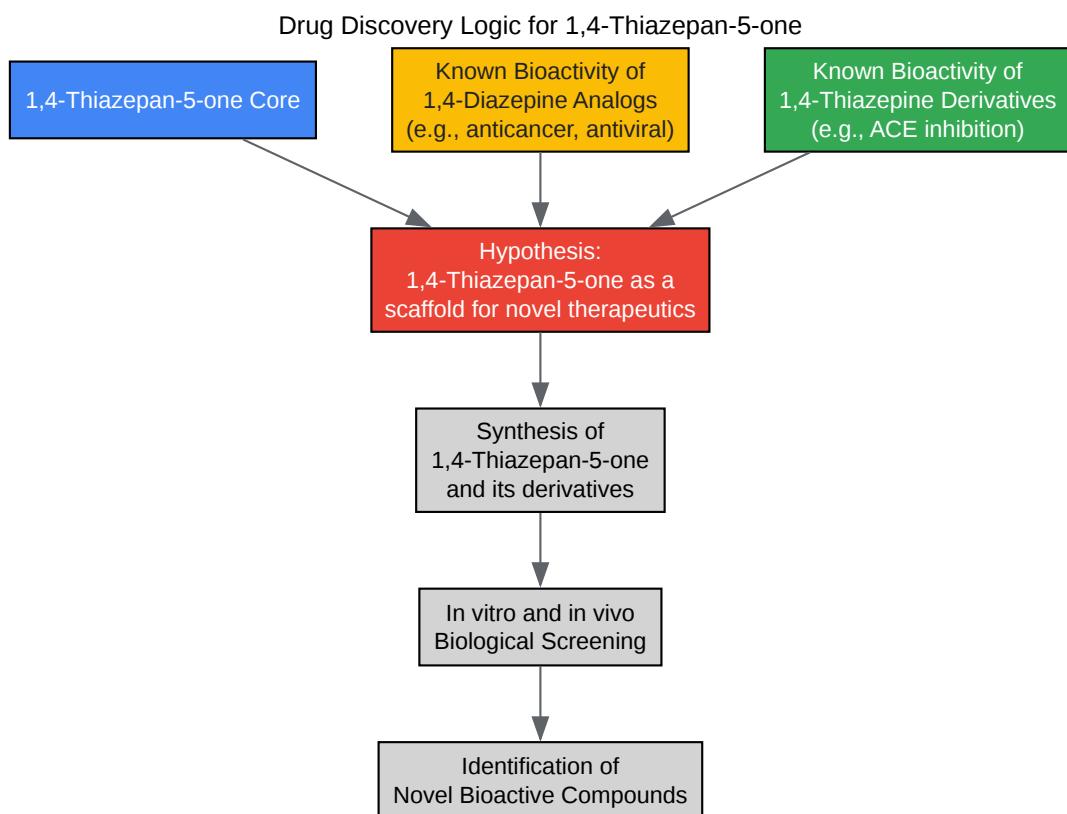
Due to the lack of specific protocols for **1,4-Thiazepan-5-one**, this section details a representative experimental procedure for the synthesis of a related class of compounds, the 1,4-diazepan-5-ones. Researchers may adapt these principles for the synthesis of the target thiazepine.

Synthesis of 1-Benzyl-1,4-diazepan-5-one (A Diazepine Analog):

- A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is stirred and cooled to 273 K.
- 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.
- Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours at 273 K.
- The resulting mixture is stirred for 1 hour while maintaining the temperature at approximately 278 K.
- Ice (1 kg) is rapidly added, and the solution is basified to pH 11 with 15% ammonium hydroxide (200 mL).
- The organic layer is separated, and the aqueous fraction is extracted with dichloromethane (3 x 100 mL).
- The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure.
- The residue is recrystallized from ethyl acetate to yield the final product.

This protocol is for a related diazepine and should be considered as a conceptual reference.

Biological Activity and Potential Applications


There is a notable absence of published biological activity data for the parent **1,4-Thiazepan-5-one** in the scientific literature. However, the broader class of 1,4-thiazepine and the closely related 1,4-diazepine derivatives have been investigated for a range of biological activities.

Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors. This suggests that the **1,4-thiazepan-5-one** core could serve as a scaffold for the design of novel cardiovascular drugs.

The analogous 1,4-diazepine ring system is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications, including:

- Anticancer agents
- Antiviral agents (including anti-HIV)
- Antimicrobial agents
- Psychoactive drugs (e.g., anxiolytics, sedatives)

The logical relationship for exploring the potential of **1,4-Thiazepan-5-one** in drug discovery is outlined in the following diagram.

[Click to download full resolution via product page](#)

Caption: Logical framework for the investigation of **1,4-Thiazepan-5-one** in drug discovery.

Conclusion and Future Directions

1,4-Thiazepan-5-one represents a simple heterocyclic scaffold with limited available scientific data. While its chemical structure and IUPAC name are well-defined, there is a significant gap in the literature regarding its synthesis, experimental characterization, and biological activity. The known therapeutic relevance of the analogous 1,4-diazepine core and other 1,4-thiazepine

derivatives suggests that **1,4-Thiazepan-5-one** could be a valuable starting point for the development of novel therapeutic agents.

Future research in this area should focus on:

- The development of a robust and scalable synthesis for **1,4-Thiazepan-5-one**.
- Thorough physicochemical and spectroscopic characterization of the compound.
- Broad biological screening to identify potential therapeutic applications.
- The synthesis and evaluation of a library of **1,4-Thiazepan-5-one** derivatives to establish structure-activity relationships.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of **1,4-Thiazepan-5-one**. The identified knowledge gaps present clear opportunities for novel and impactful scientific investigation.

- To cite this document: BenchChem. [1,4-Thiazepan-5-one chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267140#1-4-thiazepan-5-one-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b1267140#1-4-thiazepan-5-one-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com